![molecular formula C29H33ClN2O B14684669 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride CAS No. 26438-73-3](/img/structure/B14684669.png)
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a benzazepine moiety, and a methoxyphenyl group, making it a unique structure with potential pharmacological applications .
Métodos De Preparación
The synthesis of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride involves multiple steps, including the formation of the piperidine ring and the benzazepine moiety. The synthetic route typically starts with the preparation of the piperidine derivative, followed by its coupling with the benzazepine precursor under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Benzazepine derivatives: These compounds contain the benzazepine moiety and may exhibit similar pharmacological properties.
Methoxyphenyl derivatives: These compounds have the methoxyphenyl group and may show similar chemical reactivity and biological effects.
The uniqueness of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride lies in its specific combination of these structural features, which may result in distinct pharmacological profiles and applications .
Propiedades
Número CAS |
26438-73-3 |
|---|---|
Fórmula molecular |
C29H33ClN2O |
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C29H32N2O.ClH/c1-32-29(26-12-3-2-4-13-26)18-22-30(23-19-29)20-9-21-31-27-14-7-5-10-24(27)16-17-25-11-6-8-15-28(25)31;/h2-8,10-17H,9,18-23H2,1H3;1H |
Clave InChI |
LNEOCDYCSRRSPW-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
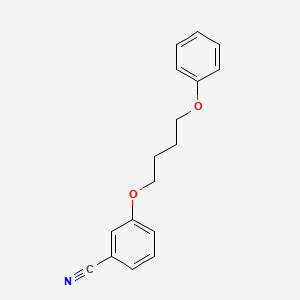
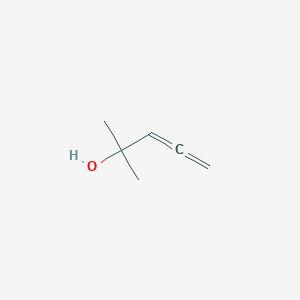
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
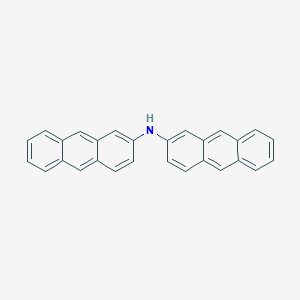
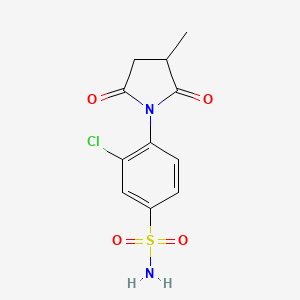
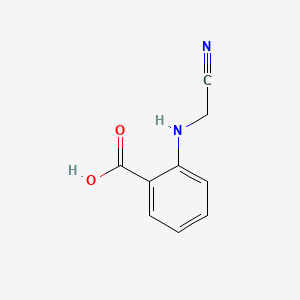
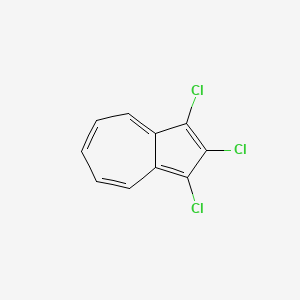
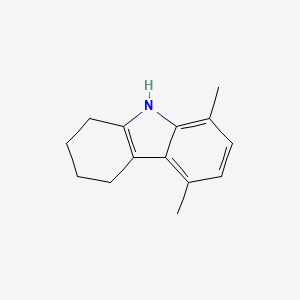
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
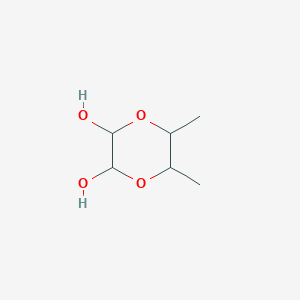
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
